molecular formula C17H19NO3 B1664233 Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)- CAS No. 111525-11-2

Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-

Cat. No. B1664233
M. Wt: 285.34 g/mol
InChI Key: FSUFUKQWXOFBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 63162 is a 5-lipoxygenase inhibitor.

Scientific Research Applications

Comparative Metabolism in Herbicides

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on the activation pathway leading to a DNA-reactive dialkylbenzoquinone imine. This research highlighted important intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, crucial in understanding the metabolism and potential carcinogenicity of these herbicides (Coleman et al., 2000).

Chemoselective Acetylation in Antimalarial Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study employed Novozym 435 as a catalyst and investigated various acyl donors, providing insights into optimizing drug synthesis processes (Magadum & Yadav, 2018).

Bioactive Metabolites from Marine Actinobacterium

Sobolevskaya et al. (2007) isolated new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. The study evaluated the cytotoxic activities of these compounds, contributing to the search for novel bioactive substances with potential pharmaceutical applications (Sobolevskaya et al., 2007).

Radiosynthesis in Herbicide Research

Latli and Casida (1995) conducted radiosynthesis of acetochlor, a chloroacetanilide herbicide, and a dichloroacetamide safener. This research is significant for studies on the metabolism and mode of action of these agricultural chemicals (Latli & Casida, 1995).

Pharmaceutical Applications in Analgesic and Anti-inflammatory Agents

Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their research contributes to the development of new therapeutic compounds (Rani et al., 2016).

Anti-Arthritic Properties

Jawed et al. (2010) studied the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats, revealing its potential as a promising anti-arthritic agent (Jawed et al., 2010).

Antioxidant Activity in Coordination Complexes

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activity, demonstrating the potential of these compounds in biological applications (Chkirate et al., 2019).

properties

CAS RN

111525-11-2

Product Name

Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-hydroxy-N-[1-(4-phenylmethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C17H19NO3/c1-13(18(20)14(2)19)16-8-10-17(11-9-16)21-12-15-6-4-3-5-7-15/h3-11,13,20H,12H2,1-2H3

InChI Key

FSUFUKQWXOFBDQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 63162
A-63162
A63162
N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-
Reactant of Route 2
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-
Reactant of Route 3
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-
Reactant of Route 4
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-
Reactant of Route 5
Reactant of Route 5
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-
Reactant of Route 6
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.